2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,3-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the phenoxy and piperazine intermediates. One common method involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form the corresponding halide. This halide is then reacted with piperazine to form the piperazino intermediate. Finally, the ethanone moiety is introduced through a condensation reaction with an appropriate ketone or aldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The phenoxy and piperazine groups can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone
- 2-(2,4-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone
Uniqueness
2-(2,3-Dimethylphenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-6-10-20(18(16)3)25-15-21(24)23-13-11-22(12-14-23)19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZONFYAYHYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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